3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
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Overview
Description
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide is a heterocyclic compound that belongs to the class of triazolopyridines.
Preparation Methods
The synthesis of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide typically involves a one-pot reaction. A common synthetic route includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . This method is efficient and operationally simple, providing good yields of the desired product. Industrial production methods may involve scaling up this reaction with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to antimicrobial and antiviral effects .
Comparison with Similar Compounds
Similar compounds to 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide include other triazolopyridine derivatives such as:
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]triazolo[4,3-a]pyrazine: Exhibits inhibitory activities toward kinases and antiproliferative activities against cancer cell lines.
[1,2,4]triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes
Properties
Molecular Formula |
C10H17N5O |
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Molecular Weight |
223.28 g/mol |
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide |
InChI |
InChI=1S/C10H17N5O/c1-6(2)9-14-13-8-4-3-7(5-15(8)9)10(16)12-11/h6-7H,3-5,11H2,1-2H3,(H,12,16) |
InChI Key |
KEZQEVBWFOSWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1CC(CC2)C(=O)NN |
Origin of Product |
United States |
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